molecular formula C16H24BrNO B5221443 1-[5-(4-bromophenoxy)pentyl]piperidine

1-[5-(4-bromophenoxy)pentyl]piperidine

Cat. No.: B5221443
M. Wt: 326.27 g/mol
InChI Key: KVHUCMHFJPVQQW-UHFFFAOYSA-N
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Description

1-[5-(4-Bromophenoxy)pentyl]piperidine is a synthetic piperidine derivative characterized by a pentyl chain bridging a 4-bromophenoxy group and a piperidine ring. This structure confers unique physicochemical and biological properties, making it a candidate for pharmacological exploration.

Notably, derivatives of this compound have demonstrated antiviral activity against human cytomegalovirus (HCMV), as seen in uracil derivatives with this substituent . The bromine atom likely enhances metabolic stability and target affinity through halogen bonding, a feature leveraged in drug design.

Properties

IUPAC Name

1-[5-(4-bromophenoxy)pentyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO/c17-15-7-9-16(10-8-15)19-14-6-2-5-13-18-11-3-1-4-12-18/h7-10H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHUCMHFJPVQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-bromophenoxy)pentyl]piperidine typically involves the reaction of 4-bromophenol with 1,5-dibromopentane to form 5-(4-bromophenoxy)pentyl bromide. This intermediate is then reacted with piperidine to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-Bromophenoxy)pentyl]piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

1-[5-(4-Bromophenoxy)pentyl]piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-(4-bromophenoxy)pentyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Phenylbutyl)piperidine Derivatives (e.g., RC-33)

  • Structure: Features a shorter alkyl chain (butyl vs. pentyl) and a phenyl group instead of bromophenoxy.
  • Activity : Binds to sigma-1 receptors (S1R) via salt bridge interactions with Glu172. Compounds with RMSD > 4 Å (e.g., compounds 37, 62) reorient the piperidine group to accommodate larger hydrophobic substituents, enhancing fit into S1R cavities .

1-[5-(4-(4H-1,2,4-Triazol-4-yl)phenoxy)pentyl]piperidine (3q)

  • Structure : Substitutes bromine with a 1,2,4-triazole group.
  • Properties: Molecular weight: 314.43 g/mol (HCl salt) vs. ~350 g/mol (estimated for this compound). Solubility: Enhanced polarity due to the triazole moiety, likely improving aqueous solubility compared to the brominated analogue .
  • Activity: Not explicitly reported, but triazoles often confer antimicrobial or kinase inhibitory activity.

1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine (1-BCP)

  • Structure: Replaces the bromophenoxy-pentyl group with a benzodioxol-carbonyl moiety.
  • Activity : Acts as an AMPA receptor ligand with anti-fatigue effects in mice. The carbonyl group facilitates hydrogen bonding, differing from the ether linkage in the target compound .

Nizubaglustat

  • Structure : Piperidine ring linked to a fluorinated biphenyl group via a pentyl chain.
  • Activity: Targets CLC-1 ion channels for neuromuscular disorders. The fluorinated biphenyl enhances blood-brain barrier penetration, a contrast to the peripheral antiviral focus of this compound .

Physicochemical and Pharmacological Comparison

Compound Molecular Weight (g/mol) Key Substituent Biological Target Notable Activity
This compound ~350 (estimated) 4-Bromophenoxy HCMV replication Antiviral
RC-33 derivatives 300–400 Phenylbutyl Sigma-1 receptor Neuromodulation
Compound 3q 314.43 1,2,4-Triazol-4-ylphenoxy N/A Structural flexibility
Nizubaglustat 469.5 Fluorinated biphenyl CLC-1 ion channels Neuromuscular therapy
Piperine 285.33 Benzodioxol-pentadienoyl Multiple (e.g., chemoprevention) Apoptosis induction, bioavailability enhancement

Substituent Impact on Bioactivity

  • Halogenation: Bromine in this compound enhances antiviral activity via halogen bonding, whereas fluorine in nizubaglustat improves CNS penetration .
  • Alkyl Chain Length : A pentyl linker optimizes spatial orientation for HCMV inhibition, whereas shorter chains (e.g., butyl in RC-33 derivatives) favor S1R binding .

Q & A

Q. What are the standard synthetic routes for 1-[5-(4-bromophenoxy)pentyl]piperidine, and how can yields be optimized?

The synthesis typically involves coupling a bromophenoxy alkyl chain with a piperidine derivative. A common strategy is nucleophilic substitution (SN2) between 4-bromophenol and a pentyl-piperidine precursor. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates .
  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactivity .
  • Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation.

Q. How can researchers characterize the structural integrity of this compound?

Use a combination of:

  • NMR : 1^1H-NMR to confirm alkyl chain connectivity (δ 1.2–1.6 ppm for pentyl protons) and piperidine ring protons (δ 2.4–3.0 ppm) .
  • HPLC : Retention time and peak area analysis (e.g., 95% purity at 254 nm) .
  • Mass spectrometry : Molecular ion peak at m/z 327.2 (C₁₆H₂₃BrNO⁺) .

Q. What are the stability considerations for handling and storage?

  • Thermal stability : Decomposition observed >150°C; store at 2–8°C .
  • Light sensitivity : Protect from UV exposure due to bromophenoxy moiety .
  • Hygroscopicity : Hydrochloride salts (e.g., dihydrochloride derivatives) improve stability in humid conditions .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic routes?

The ICReDD framework integrates quantum chemical calculations and experimental data to predict optimal reaction conditions:

  • Reaction path search : Identifies low-energy intermediates and transition states for SN2 alkylation .
  • Solvent screening : Machine learning models rank solvents by dielectric constant and coordination ability .
  • Example : A 20% reduction in reaction time was achieved by optimizing DMF/water ratios using computational predictions .

Q. What strategies resolve contradictions in spectral data for derivatives?

  • Variable-temperature NMR : Resolves dynamic rotational isomers in piperidine rings (e.g., chair-flip energy barriers) .
  • X-ray crystallography : Confirms bond angles and torsional strain (e.g., C–Br bond length = 1.89 Å) .
  • Comparative analysis : Cross-validate with analogs like 1-[2-(4-bromophenoxy)ethyl]piperidin-4-amine .

Q. How can biological activity be systematically assessed for SAR studies?

  • In vitro assays :
    • Target binding : Radioligand displacement assays (e.g., σ-receptor affinity, IC₅₀ < 10 µM) .
    • Metabolic stability : Microsomal incubation (e.g., t₁/₂ = 45 min in human liver microsomes) .
  • In vivo models : Zebrafish toxicity screening to prioritize candidates .

Q. Example SAR Table :

DerivativeSubstituentσ-Receptor IC₅₀ (µM)Metabolic t₁/₂ (min)
ParentNone8.245
Methyl-CH₃6.560
Fluoro-F12.430

Q. What advanced techniques validate reaction mechanisms for bromophenoxy-piperidine coupling?

  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D to distinguish SN1 vs. SN2 pathways .
  • DFT calculations : Map energy profiles for intermediates (e.g., transition state stabilization by DMF) .
  • Isotopic labeling : Track 18^{18}O in phenoxy groups to confirm ether bond formation .

Methodological Guidelines

Q. Handling contradictions in biological activity data

  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .
  • Control experiments : Include reference compounds (e.g., haloperidol for σ-receptor assays) .

Q. Designing derivatives for improved pharmacokinetics

  • LogP optimization : Introduce polar groups (e.g., -OH or -NH₂) to reduce LogP from 3.8 to 2.5 .
  • Prodrug strategies : Esterify piperidine nitrogen to enhance bioavailability .

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